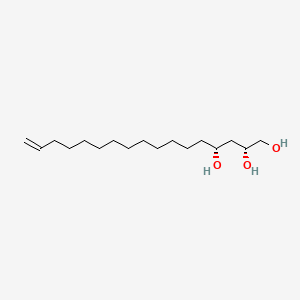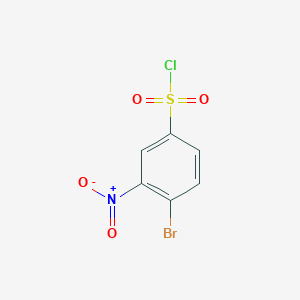
1-Methylcyclobutan-1-carbonylchlorid
Übersicht
Beschreibung
1-Methylcyclobutane-1-carbonyl chloride (MCBC) is an organic compound that is used in a variety of laboratory experiments and applications. It is a colorless liquid with a low boiling point and a strong odor. MCBC is commonly used as a reagent in organic synthesis and as a catalyst in chemical reactions. It is also used in the production of pharmaceuticals, food additives, and pigments. MCBC is an important chemical in the field of synthetic chemistry and has a wide range of applications.
Wissenschaftliche Forschungsanwendungen
Chemische Bausteine
“1-Methylcyclobutan-1-carbonylchlorid” wird als chemischer Baustein verwendet . Chemische Bausteine sind grundlegende Chemikalien, die bei der Synthese komplexerer Moleküle verwendet werden. Sie spielen eine entscheidende Rolle bei der Entwicklung einer breiten Palette von Produkten, von Arzneimitteln bis hin zu Kunststoffen .
Synthese von Cyclobutanonen
In einer Studie wurde “this compound” bei der Synthese von Cyclobutanonen verwendet . Cyclobutanone sind viergliedrige cyclische Ketone, die aufgrund ihrer gespannten Ringstruktur in verschiedenen chemischen Reaktionen verwendet werden .
[2 + 2] Cycloadditionsreaktionen
“this compound” kann in [2 + 2] Cycloadditionsreaktionen verwendet werden . Diese Reaktionen beinhalten die Bildung eines viergliedrigen Rings durch Addition von zwei Alkenen .
Erzeugung von Dichloroketen
“this compound” kann verwendet werden, um Dichloroketen in situ zu erzeugen . Dichloroketen ist ein reaktives Zwischenprodukt, das in der organischen Synthese verwendet wird .
Synthese ungesättigter Ester
“this compound” kann bei der Synthese ungesättigter Ester verwendet werden . Ungesättigte Ester sind wertvolle Verbindungen in der organischen Chemie und werden in einer Vielzahl von chemischen Reaktionen verwendet .
Forschungsanwendung
“this compound” wird für Forschungszwecke verwendet . Es kann in einer Vielzahl von Experimenten verwendet werden, um seine Eigenschaften und potenziellen Anwendungen zu verstehen .
Safety and Hazards
Wirkmechanismus
Target of Action
Carbonyl chlorides are typically reactive electrophiles. They can react with a variety of nucleophiles, including water, alcohols, and amines, to form corresponding carboxylic acids, esters, and amides, respectively .
Mode of Action
The reactivity of carbonyl chlorides is primarily due to the polarized carbon-chlorine bond, where the chlorine is partially negatively charged and the carbon is partially positively charged. This polarization allows the carbon to act as an electrophile, attracting nucleophiles .
Biochemical Pathways
The specific biochemical pathways affected by 1-Methylcyclobutane-1-carbonyl chloride would depend on its specific biological targets, which are currently unknown. Carbonyl chlorides can potentially modify proteins and other biomolecules by reacting with nucleophilic sites, which could disrupt normal cellular functions .
Pharmacokinetics
They can be metabolized by various enzymes, potentially forming reactive intermediates .
Result of Action
Without specific information on the biological targets of 1-Methylcyclobutane-1-carbonyl chloride, it’s difficult to predict the exact molecular and cellular effects of its action. Due to its reactivity, it could potentially cause cellular damage by reacting with and modifying important biomolecules .
Action Environment
The action, efficacy, and stability of 1-Methylcyclobutane-1-carbonyl chloride could be influenced by various environmental factors, including pH, temperature, and the presence of other reactive species. For example, carbonyl chlorides are typically hydrolyzed in the presence of water, forming corresponding carboxylic acids .
Eigenschaften
IUPAC Name |
1-methylcyclobutane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c1-6(5(7)8)3-2-4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQWJVCTRMEGKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617626 | |
| Record name | 1-Methylcyclobutane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21890-82-4 | |
| Record name | 1-Methylcyclobutane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)









